molecular formula C19H17ClF3N5 B2365958 3-chloro-2-[4-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidino]-5-(trifluoromethyl)pyridine CAS No. 337919-75-2

3-chloro-2-[4-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidino]-5-(trifluoromethyl)pyridine

Cat. No. B2365958
CAS RN: 337919-75-2
M. Wt: 407.83
InChI Key: XOMUYQGUEPUHBI-UHFFFAOYSA-N
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Description

1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves multistep synthetic routes . For example, a three-component reaction of 1H-1,2,4-triazol-3-amine, aromatic aldehydes, and acetone in the presence of TsOH as a Brønsted–Lowry acid has been developed for the synthesis of certain 1,2,4-triazole-containing compounds .


Molecular Structure Analysis

1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . They are often found in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole-containing compounds are diverse and depend on the specific structure of the compound. For instance, certain 1,2,4-triazole derivatives have been evaluated for antioxidant activity using methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .

Scientific Research Applications

Antitubercular Activity

The compound exhibits promising antitubercular activity. Specifically, compound 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole (159) demonstrated excellent antitubercular efficacy with a minimum inhibitory concentration (MIC) of 6.16 μM .

Antimicrobial Properties

Imidazole derivatives, including this compound, have been investigated for their antibacterial, antimycobacterial, and antifungal activities. Researchers have reported their potential against various pathogens, making them valuable candidates for drug development .

Anti-Inflammatory Effects

Studies suggest that imidazole-containing compounds possess anti-inflammatory properties. This compound may modulate inflammatory pathways, making it relevant for conditions associated with inflammation .

Anticancer Potential

While more research is needed, imidazole derivatives have shown antitumor effects in preclinical studies. Investigating this compound’s impact on cancer cells could reveal its potential as an anticancer agent .

Antidiabetic Activity

Certain imidazole-based compounds exhibit antidiabetic effects. Further exploration of this compound’s mechanism of action may uncover its relevance in managing diabetes .

Antioxidant Properties

Imidazole derivatives have been investigated for their antioxidant activity. This compound’s ability to scavenge free radicals could contribute to its therapeutic potential .

Antiviral Applications

Imidazole-containing molecules, including this compound, have been studied for their antiviral properties. They may inhibit viral replication or entry, making them valuable in combating viral infections .

Other Potential Applications

Beyond the mentioned fields, this compound’s diverse chemical properties may lead to additional applications. Researchers continue to explore its pharmacological effects, making it an exciting area of study .

Mechanism of Action

The mechanism of action of 1,2,4-triazole-containing compounds can vary widely depending on their specific structure and the biological system they interact with. They often operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

properties

IUPAC Name

3-chloro-2-[4-(2-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3N5/c20-16-10-14(19(21,22)23)11-24-18(16)27-8-6-13(7-9-27)17-25-12-26-28(17)15-4-2-1-3-5-15/h1-5,10-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOMUYQGUEPUHBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=NN2C3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-2-[4-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidino]-5-(trifluoromethyl)pyridine

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